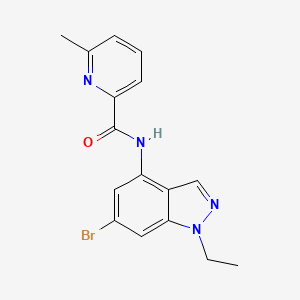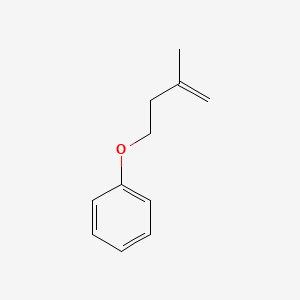
1-Methylsulfinyl-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsulfinyl-2-propanone is an organic compound characterized by the presence of a sulfoxide group attached to an acetone backbone
Vorbereitungsmethoden
The synthesis of 1-Methylsulfinyl-2-propanone typically involves the oxidation of 1-(Methylthio)acetone. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial production methods may involve continuous flow processes where the reactants are mixed and passed through a reactor containing the oxidizing agent. This method allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
1-Methylsulfinyl-2-propanone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group using strong oxidizing agents like potassium permanganate.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfoxide group is replaced by other functional groups.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfone derivatives, sulfides, and various substituted acetones.
Wissenschaftliche Forschungsanwendungen
1-Methylsulfinyl-2-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of fine chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism by which 1-Methylsulfinyl-2-propanone exerts its effects involves its ability to interact with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules makes it a versatile compound in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1-Methylsulfinyl-2-propanone can be compared to other sulfoxide-containing compounds such as dimethyl sulfoxide (DMSO) and methylsulfonylmethane (MSM) While DMSO is widely used as a solvent and has anti-inflammatory properties, MSM is known for its use in dietary supplements and its role in joint health
Similar compounds include:
- Dimethyl sulfoxide (DMSO)
- Methylsulfonylmethane (MSM)
- 1-(Methylsulfinyl)heptane
- Tetradecane, 1-(methylsulfinyl)-
Each of these compounds has distinct properties and applications, making this compound a valuable addition to the family of sulfoxide-containing compounds.
Eigenschaften
Molekularformel |
C4H8O2S |
|---|---|
Molekulargewicht |
120.17 g/mol |
IUPAC-Name |
1-methylsulfinylpropan-2-one |
InChI |
InChI=1S/C4H8O2S/c1-4(5)3-7(2)6/h3H2,1-2H3 |
InChI-Schlüssel |
WZELJSMUEOMESA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3R,4R,5R)-2-{4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl}-3-ethenyl-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B8703293.png)


![2-Methylbenzo[b]thiophene-5-carbaldehyde](/img/structure/B8703318.png)






